

"2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole" chemical properties

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Compound of Interest

Compound Name: 2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole

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An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**

Introduction

The octahydropyrrolo[3,4-c]pyrrole scaffold is a bicyclic diamine that has emerged as a privileged structure in modern medicinal chemistry. Its rigid, three-dimensional conformation provides an excellent framework for the precise spatial orientation of functional groups, making it a valuable building block for developing potent and selective ligands for various biological targets. This guide focuses on a specific derivative, **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**, providing a comprehensive overview of its chemical properties, a reasoned synthetic approach, and its potential applications in research and drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Core Molecular Attributes and Physicochemical Properties

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole is characterized by a saturated pyrrolo[3,4-c]pyrrole core with a propyl group attached to one of the nitrogen atoms. This N-alkylation significantly influences the molecule's physical and chemical characteristics.

Structural and General Properties

The fundamental properties of the title compound are summarized below. The presence of the propyl group enhances the molecule's lipophilicity compared to its parent scaffold, a modification often employed in medicinal chemistry to modulate pharmacokinetic properties such as membrane permeability and metabolic stability.^[1]

Property	Value	Source
IUPAC Name	2-propyl-octahydropyrrolo[3,4-c]pyrrole	^[2]
CAS Number	954241-17-9	^[2]
Molecular Formula	C ₉ H ₁₈ N ₂	^[3]
Molecular Weight	154.26 g/mol	^[2]
Canonical SMILES	<chem>CCCN1CC2CNCC2C1</chem>	^[2]
InChI Key	VQPNFKCQRQGJPG-UHFFFAOYSA-N	^[2]
LogP (calculated)	0.259	^[2]
Purity (typical)	≥97%	^[2]
Parent Scaffold (CAS)	Octahydropyrrolo[3,4-c]pyrrole (5840-00-6)	^[4]

Predicted Spectroscopic Profile

While specific experimental spectra for **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole** are not widely published, a detailed profile can be predicted based on its structure and data from analogous compounds. This predicted data is crucial for reaction monitoring and structural confirmation.

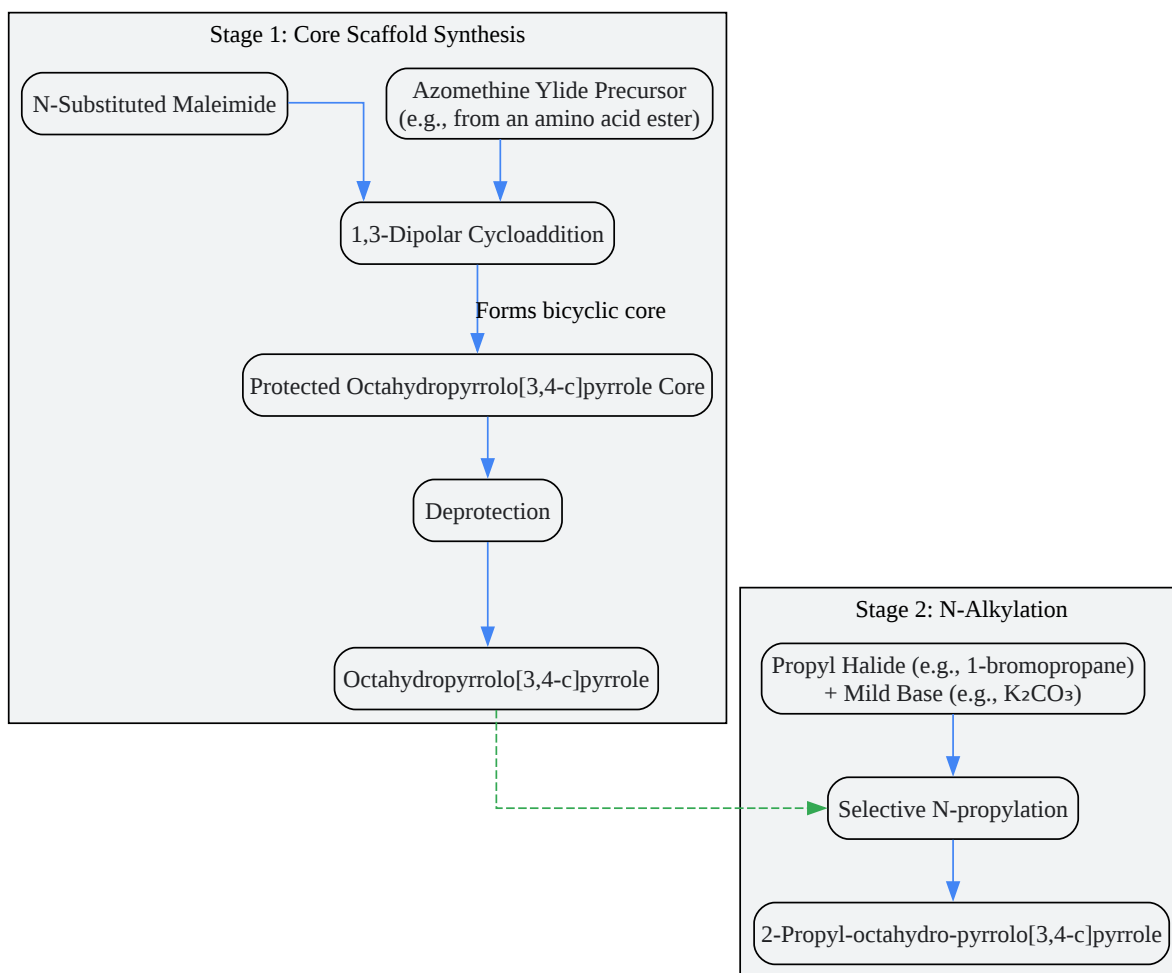
Analysis Technique	Predicted Key Features
¹ H NMR	<ul style="list-style-type: none">- Propyl Group: A triplet signal around 0.9 ppm (CH₃), a multiplet around 1.5-1.6 ppm (CH₂), and a triplet around 2.4-2.5 ppm (N-CH₂).- Pyrrolidine Rings: A complex series of multiplets between 2.5 and 3.2 ppm corresponding to the methylene (CH₂) and bridgehead (CH) protons of the bicyclic core.- NH Proton: A broad singlet, typically between 1.5 and 3.0 ppm (can exchange with D₂O), corresponding to the proton on the secondary amine.
¹³ C NMR	<ul style="list-style-type: none">- Propyl Group: Signals expected around 11 ppm (CH₃), 20 ppm (CH₂), and 58-60 ppm (N-CH₂).- Pyrrolidine Rings: Signals for the core carbons would appear in the range of 35-65 ppm, with bridgehead carbons appearing at the lower end of this range.
Mass Spec (ESI+)	<ul style="list-style-type: none">- Molecular Ion Peak [M+H]⁺: Expected at m/z ≈ 155.15. This corresponds to the protonated molecule and is the primary ion expected under positive ion electrospray ionization.

Synthesis and Reaction Chemistry

The synthesis of **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole** is not explicitly detailed in publicly available literature. However, a robust synthetic strategy can be designed based on established methodologies for the core scaffold and subsequent N-alkylation.

Proposed Synthetic Workflow

A logical and efficient two-stage approach involves first constructing the octahydro-pyrrolo[3,4-c]pyrrole core, followed by selective N-propylation. A prominent method for creating the core involves a 1,3-dipolar cycloaddition reaction.^[5]



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Caption: Proposed two-stage synthesis of **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**.

Detailed Experimental Protocol (Representative)

This protocol describes a plausible method for the synthesis. Causality: The choice of a protected cycloaddition allows for controlled formation of the core, while the subsequent deprotection and selective alkylation provide a clear path to the final product. Using a mild base like potassium carbonate for the alkylation prevents undesired side reactions.

Stage 1: Synthesis of Octahydropyrrolo[3,4-c]pyrrole Scaffold

- Reaction: A 1,3-dipolar cycloaddition between an N-protected maleimide and an azomethine ylide generated in situ from the condensation of an amino acid ester (e.g., methyl sarcosinate) and an aldehyde.^[5]
- Step 1: To a solution of N-benzylmaleimide (1 eq) and methyl sarcosinate (1.1 eq) in anhydrous toluene, add paraformaldehyde (1.2 eq).
- Step 2: Heat the mixture to reflux (approx. 110 °C) for 12-18 hours, monitoring by TLC for the disappearance of starting materials.
- Step 3: Cool the reaction mixture, filter any solids, and concentrate the filtrate under reduced pressure.
- Step 4: Purify the resulting crude cycloadduct (a protected octahydropyrrolo[3,4-c]pyrrole derivative) via column chromatography (Silica gel, EtOAc/Hexanes gradient).
- Step 5: Deprotect the resulting compound. For an N-benzyl group, this is typically achieved via catalytic hydrogenation (H₂, Pd/C) in a solvent like ethanol or methanol.
- Step 6: After the reaction is complete, filter the catalyst and remove the solvent to yield the parent scaffold, octahydropyrrolo[3,4-c]pyrrole.

Stage 2: N-propylation

- Step 1: Dissolve octahydropyrrolo[3,4-c]pyrrole (1 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF.
- Step 2: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution.

- Step 3: Add 1-bromopropane or 1-iodopropane (1.1 eq) dropwise to the stirred suspension.
- Step 4: Heat the mixture to 50-60 °C and stir for 8-12 hours, monitoring the reaction by GC-MS or LC-MS.
- Step 5: Upon completion, cool the reaction, filter off the base, and remove the solvent in vacuo.
- Step 6: Resuspend the residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Step 7: Purify the final product, **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole**, by vacuum distillation or column chromatography to achieve high purity.

Reactivity and Applications

Chemical Reactivity

The reactivity of **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole** is dominated by the two nitrogen atoms.

- **Basicity:** Both nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. The secondary amine is generally more sterically accessible and can be readily protonated or participate in reactions.
- **Nucleophilicity:** The secondary amine is a potent nucleophile, capable of reacting with a variety of electrophiles. This allows for further functionalization, such as acylation (reaction with acyl chlorides or anhydrides) or reductive amination.
- **Coordination Chemistry:** The nitrogen lone pairs can coordinate with metal ions, making the scaffold a potential ligand for catalysis or the development of metal-based therapeutics.

Significance in Drug Discovery

The parent octahydropyrrolo[3,4-c]pyrrole scaffold is a key component in a class of novel orexin-2 antagonists.^[1] Orexin receptors are involved in regulating the sleep-wake cycle, and antagonists are being investigated as treatments for insomnia. Derivatives of this scaffold have been optimized for their physicochemical and pharmacokinetic properties, leading to the

identification of clinical candidates.[1] The introduction of an N-propyl group, as in the title compound, is a common strategy to fine-tune properties like lipophilicity and metabolic stability, which are critical for a successful drug candidate.

Safety and Handling

Specific toxicology data for **2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole** is not available.

However, based on the known hazards of the parent scaffold, octahydropyrrolo[3,4-c]pyrrole, appropriate precautions must be taken.[4]

- GHS Hazard Statements (Inferred from parent compound):
 - Harmful if swallowed.[4]
 - Causes skin irritation.[4]
 - Causes serious eye irritation.[4]
 - May cause respiratory irritation.[4]
- Handling Recommendations:
 - Work in a well-ventilated fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
 - Avoid inhalation of vapors and direct contact with skin and eyes.
 - Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

2-Propyl-octahydro-pyrrolo[3,4-c]pyrrole represents a functionally important derivative of a medically relevant scaffold. While detailed experimental data is sparse, its chemical properties can be reliably predicted from its structure and the behavior of related compounds. The synthetic pathways to access this molecule are based on well-established, high-yielding chemical transformations. Its primary value lies in its potential as a key intermediate for the

synthesis of complex molecules, particularly in the development of novel therapeutics targeting the central nervous system. This guide provides the foundational knowledge necessary for researchers to effectively synthesize, handle, and utilize this compound in their scientific endeavors.

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